2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
Mercapto compounds, such as 2-Mercaptopyridine , are organosulfur compounds that contain a sulfur atom bonded to a hydrogen atom. This group is also known as the thiol group. These compounds can serve as acylating agents and can also form selective reducing agents .
Synthesis Analysis
While specific synthesis methods for “2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one” are not available, mercapto compounds can generally be synthesized through various methods. For instance, 2-Mercaptopyridine can be synthesized by heating 2-chloropyridine with calcium hydrogen sulfide .Molecular Structure Analysis
Mercapto compounds typically contain a sulfur atom bonded to a hydrogen atom. The exact molecular structure of “2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one” is not available, but related compounds like 2-Mercaptopyridine have a sulfur atom bonded to a carbon atom in a pyridine ring .Chemical Reactions Analysis
Mercapto compounds can undergo various chemical reactions. For example, 2-Mercaptopyridine can oxidize to 2,2’-dipyridyl disulfide . The specific chemical reactions that “2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one” undergoes are not available.properties
IUPAC Name |
1-(2-methoxyethyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-6-8(2)13-10-9(7)11(16)14-12(18)15(10)4-5-17-3/h6H,4-5H2,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZARTEMEKIQWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=S)N2CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one |
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